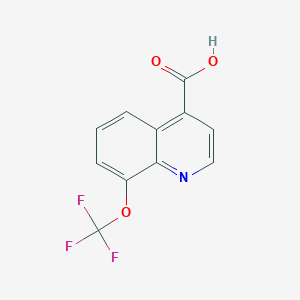

8-(Trifluoromethoxy)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-(trifluoromethoxy)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQDGAQTAFVDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Quinoline-4-carboxylic Acid Core

One of the foundational methods to prepare quinoline-4-carboxylic acid derivatives involves the Pfitzinger reaction or its improved versions:

- Starting Materials : Isatin derivatives and ketones or aldehydes.

- Reaction Conditions : Typically performed in alcoholic solvents or water, sometimes promoted by reagents like trimethylsilyl chloride (TMSCl).

- Mechanism : The reaction proceeds via ring-opening of isatin, followed by condensation and cyclization to form the quinoline-4-carboxylic acid scaffold.

Research Findings :

Zhou et al. (2018) reported an improved Pfitzinger reaction mediated by TMSCl, enabling the synthesis of quinoline-4-carboxylic esters and acids with good functional group tolerance and mild conditions. The reaction combines esterification and cyclization in a one-step process, facilitating scale-up.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF₃) is synthetically challenging due to its electron-withdrawing nature and steric effects. Common methods include:

- Nucleophilic Aromatic Substitution : Replacement of a suitable leaving group (e.g., halogen) at the 8-position of a quinoline intermediate with trifluoromethoxy anion equivalents or reagents.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using trifluoromethoxy-substituted boron reagents or trifluoromethoxylated aryl halides.

Industrial Relevance :

The Suzuki-Miyaura coupling is widely used for forming carbon-carbon bonds under mild conditions, employing palladium catalysts and organoboron reagents. This method allows the efficient introduction of the trifluoromethoxy group at the 8-position of quinoline-4-carboxylic acid derivatives.

Oxidation and Functional Group Transformations

In some synthetic routes, oxidation steps are necessary to install or modify carboxylic acid groups or to adjust oxidation states on the quinoline ring:

- Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

- Reaction Conditions : Mild temperatures (35–45 °C) and controlled pH to avoid over-oxidation.

For example, in the preparation of quinoline-2,4-dicarboxylic acid derivatives, oxidation of vinyl-substituted quinoline intermediates is performed under these conditions.

Representative Preparation Procedure (Based on Patent CN102924374A)

| Step | Reactants and Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | Isatin + NaOH + H₂O, stir at 25–35 °C, then reflux with acetone for 5–15 h, pH adjusted to 5–6 | 2-Toluquinoline-4-carboxylic acid | Yield ~99%, m.p. 238–240 °C |

| 2 | 2-Toluquinoline-4-carboxylic acid + phenyl aldehyde, heat at 95–105 °C for 1–6 h | 2-Vinyl-4-quinoline carboxylic acid hydrate | Isolated by filtration and drying |

| 3 | 2-Vinyl-4-quinoline carboxylic acid hydrate + diacetyl oxide, heat at 115–125 °C for 2–8 h | Vinyl quinoline derivative | Filtered and dried |

| 4 | Vinyl quinoline derivative + KMnO₄ + NaOH, react 2–8 h at 35–45 °C, acidify to pH 1–2 | Quinoline-2,4-dicarboxylic acid | Filtered after standing overnight |

| 5 | Quinoline-2,4-dicarboxylic acid + m-xylene, reflux, cool, filter | Cinchonic Acid (quinoline derivative) | Final isolation |

Note: This sequence exemplifies quinoline-4-carboxylic acid derivative synthesis but can be adapted for trifluoromethoxy substitution by modifying starting materials or intermediates.

Analytical and Structural Confirmation

- NMR Spectroscopy :

- ^1H NMR confirms aromatic and aliphatic protons.

- ^19F NMR is critical for detecting the trifluoromethoxy group, typically showing signals around δ −56 to −58 ppm.

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks corresponding to C₁₄H₈F₃NO₃ (MW 257.16 g/mol).

- X-ray Crystallography : Used for unambiguous structural confirmation, especially for substituted quinoline derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Improved Pfitzinger reaction | Isatin derivatives, TMSCl, alcohol/water | Mild, one-step esterification/cyclization | Operational simplicity, good yield, scalable | Limited to certain substituents |

| Suzuki-Miyaura coupling | Organoboron trifluoromethoxy reagents, Pd catalyst | Mild temperature, inert atmosphere | Efficient C–C bond formation, versatile | Requires expensive catalysts, sensitive to moisture |

| Oxidation with KMnO₄ | Vinyl quinoline intermediates, KMnO₄, NaOH | 35–45 °C, controlled pH | Effective for carboxylation | Over-oxidation risk, requires careful control |

| Nucleophilic aromatic substitution | Halogenated quinoline precursors, trifluoromethoxy nucleophiles | Anhydrous conditions, elevated temperature | Direct substitution method | Limited by substrate reactivity |

Chemical Reactions Analysis

General Reactivity of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids are versatile intermediates in organic synthesis. Key reaction pathways include:

-

Decarboxylation : Heating with bases (e.g., K₂CO₃) removes the carboxylic acid group, forming substituted quinolines (e.g., 6-fluoro-2-phenyl-3-[(4’-fluorophenyl)amino]-oxo-quinoline from its carboxylic acid precursor) .

-

Esterification : Reaction with SOCl₂ or alcohols under acidic conditions yields esters .

-

Amide Formation : Acyl chlorides derived from quinoline-4-carboxylic acids react with amines (e.g., 3-(dimethylamino)-1-propylamine) to form amides .

Substituent-Directed Reactivity

The trifluoromethoxy (-OCF₃) group at position 8 likely influences reactivity through:

-

Electron-Withdrawing Effects : Enhances electrophilic substitution at electron-rich positions (e.g., position 3 or 5).

-

Steric Hindrance : May slow reactions at adjacent positions due to the bulky trifluoromethoxy group.

Table 1: Representative Methods for Trifluoromethyl-Substituted Quinolines

Gaps in Literature

No peer-reviewed studies explicitly detail the chemical transformations (e.g., nucleophilic substitution, reduction, or cross-coupling) of 8-(trifluoromethoxy)quinoline-4-carboxylic acid . Research on its biological activity or catalytic applications is also absent in the provided sources.

Suggested Research Directions

Future studies could explore:

-

Catalytic Decarboxylation : Optimizing conditions for selective removal of the carboxylic acid group.

-

Functionalization at C-3 : Leveraging the -OCF₃ group’s electronic effects for halogenation or C–N bond formation.

-

Metal-Catalyzed Cross-Coupling : Utilizing the quinoline scaffold in Suzuki-Miyaura or Buchwald-Hartwig reactions.

Scientific Research Applications

Table 1: Synthesis Conditions for Quinoline Derivatives

| Condition | Solvent | Yield (%) |

|---|---|---|

| BF·THF | MeCN | Moderate |

| BF·EtO | MeCN | Comparable |

| High Concentration | THF | High |

Biological Activities

8-(Trifluoromethoxy)quinoline-4-carboxylic acid exhibits various biological activities, making it a candidate for drug development. Some key activities include:

- Antitumor Activity : Quinoline derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.

- Antiviral Activity : Research indicates that certain quinoline derivatives can inhibit viral replication, highlighting their utility in antiviral therapies .

Case Studies

- Antitumor Studies : A study investigated the efficacy of this compound analogs in inhibiting cancer cell proliferation. Results indicated significant cytotoxicity against specific cancer cell lines, with mechanisms involving apoptosis and disruption of cell signaling pathways.

- Antimicrobial Efficacy : Research assessed the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound in antibiotic development.

- Structure-Activity Relationship (SAR) : A series of derivatives were synthesized to evaluate how modifications to the trifluoromethoxy group influenced biological activity. The studies provided insights into optimizing pharmacological profiles for enhanced efficacy and reduced toxicity .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes and receptors involved in various biological processes, such as signal transduction and cell proliferation . The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

Positional Isomers

- 6-Trifluoromethoxy Derivatives: 2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid (Compound 3d, ):

- Structure : Trifluoromethoxy at position 6, phenyl at position 2.

- Synthesis : Pfitzinger reaction using substituted isatins and ketones.

- Activity : Demonstrated antibacterial activity, though less potent than 8-substituted analogs due to steric hindrance at position 6 .

Physicochemical Properties : Higher logP (3.1) compared to 8-substituted derivatives, suggesting increased membrane permeability .

- 8-Trifluoromethyl Derivatives: 8-(Trifluoromethyl)quinoline-4-carboxylic acid ():

- Structure : Trifluoromethyl (-CF₃) at position 7.

- Key Difference : The -CF₃ group is more electron-withdrawing than -OCF₃, altering electronic density and binding affinity.

- Activity : Enhanced antimycobacterial activity against Mycobacterium tuberculosis (Mtb) due to improved DNA gyrase inhibition .

Substituent Modifications

- Halogenated Derivatives: 6-Chloro-2-(4-(trifluoromethoxy)phenyl)quinoline-4-carboxylic acid (Compound 1-9, ):

- Structure : Chlorine at position 6, trifluoromethoxy-phenyl at position 2.

- Activity: Broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains, with MIC values of 1–4 µg/mL . 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid ():

- Structure : Fluoro groups at positions 6 and 8, hydroxyl at position 3.

Activity : Anti-inflammatory properties but reduced antibacterial efficacy compared to carboxylic acid derivatives .

- Aryl-Substituted Derivatives: 2-[4-(Difluoromethoxy)phenyl]quinoline-4-carboxylic acid ():

- Structure : Difluoromethoxy (-OCHF₂) on a phenyl ring at position 2.

- Key Difference : Reduced fluorine content compared to trifluoromethoxy, leading to lower metabolic stability but comparable lipophilicity (logP: 2.9) .

Structure-Activity Relationship (SAR) Insights

Position 8 Substitution :

- Trifluoromethoxy or trifluoromethyl groups at C8 significantly enhance antimycobacterial activity by improving DNA gyrase binding .

Position 2 Substitution :

- Aryl groups (e.g., phenyl) at C2 improve antibacterial activity by facilitating interactions with bacterial topoisomerases .

Halogenation :

- Chlorine or fluorine at C6/C8 increases potency but may reduce solubility .

Biological Activity

8-(Trifluoromethoxy)quinoline-4-carboxylic acid is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets, leading to various pharmacological effects.

The molecular formula of this compound is C10H6F3NO3, and it possesses a molecular weight of 251.15 g/mol. The presence of the trifluoromethoxy group contributes to its distinct chemical behavior, which can affect its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that quinoline derivatives can demonstrate significant antibacterial properties. For instance, modifications in the quinoline structure have been associated with increased potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. Such interactions are crucial in drug metabolism and can influence therapeutic efficacy and toxicity .

- Anticancer Potential : Some studies indicate that quinoline derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to cytochrome P450 enzymes, which play a vital role in drug metabolism. This binding can lead to altered metabolic pathways and influence the pharmacokinetics of co-administered drugs .

- Cell Signaling Modulation : It has been suggested that this compound could modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway .

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluating various quinoline derivatives found that structural modifications significantly enhanced antibacterial activity against strains like MRSA. The results highlighted the importance of the trifluoromethoxy group in improving efficacy .

- In Vivo Studies : Another research effort focused on the anticancer effects of related compounds in animal models, demonstrating promising results in inhibiting tumor growth and enhancing survival rates .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties revealed that modifications to the quinoline structure improved solubility and bioavailability, essential for therapeutic applications .

Data Table: Biological Activities of this compound

Q & A

Q. What are the recommended synthetic routes for 8-(Trifluoromethoxy)quinoline-4-carboxylic acid, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically employs classical protocols such as the Gould–Jacob or Friedländer reactions, with modifications to incorporate trifluoromethoxy groups. For example, trifluoromethoxy-substituted intermediates can be prepared via nucleophilic substitution using trifluoromethylating agents (e.g., Togni’s reagent) under anhydrous conditions. Optimized reaction parameters (e.g., temperature control at 60–80°C, inert atmosphere) improve yields by minimizing side reactions like decarboxylation . Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also viable for late-stage functionalization of the quinoline core .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- NMR: - and -NMR are critical for identifying the trifluoromethoxy group ( ~58–60 ppm for ) and aromatic protons (e.g., quinoline C8 substituent). -NMR confirms the carboxylic acid ( ~170 ppm) .

- IR: A strong absorption band near 1680–1720 cm corresponds to the carbonyl group of the carboxylic acid.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] for ) .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer: Standard assays include:

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution .

- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition: Fluorescence-based assays targeting enzymes like topoisomerase II or kinases, with positive controls (e.g., ciprofloxacin for bacterial DNA gyrase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects at the 8-position?

Methodological Answer:

- Variable Substituents: Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups at the 8-position.

- Activity Profiling: Compare bioactivity (e.g., IC, MIC) across analogs. For example, 8-(trifluoromethyl) analogs in showed enhanced DNA-binding affinity compared to methoxy derivatives .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., bacterial topoisomerases) .

Q. What experimental strategies resolve contradictory data on the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Enzyme Kinetic Assays: Measure and using recombinant CYP isoforms (e.g., CYP3A4) to quantify inhibition/induction .

- Metabolite Identification: LC-MS/MS analysis of incubation mixtures (e.g., human liver microsomes) detects hydroxylated or demethylated metabolites .

- Cross-Validation: Compare results with orthogonal methods (e.g., fluorescent probes vs. radiometric assays) to rule out assay-specific artifacts .

Q. How can aqueous solubility and bioavailability be improved without compromising target affinity?

Methodological Answer:

- Salt Formation: Prepare sodium or potassium salts of the carboxylic acid to enhance solubility (>10 mg/mL in PBS) .

- Prodrug Design: Esterify the carboxylic acid (e.g., ethyl ester) to increase lipophilicity, with enzymatic cleavage in vivo .

- Co-Crystallization: Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to stabilize the compound in aqueous media .

Q. What analytical methods are recommended for detecting trace impurities in bulk samples?

Methodological Answer:

- HPLC-PDA/MS: Use a C18 column (gradient: 0.1% formic acid in HO/ACN) to separate impurities. Limit of detection (LOD) <0.1% .

- Elemental Analysis: Confirm purity (>98%) by measuring C, H, N, F content .

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic or oxidative byproducts .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across research groups?

Methodological Answer:

- Standardized Protocols: Adopt CLSI guidelines for MIC testing to ensure consistency in inoculum size, growth media, and endpoint criteria .

- Compound Verification: Confirm identity/purity via third-party analysis (e.g., NMR, HRMS) to rule out batch variability .

- Strain-Specific Factors: Test activity against isogenic mutant strains (e.g., E. coli with efflux pump deletions) to isolate resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.